molecular formula C22H23N5O3 B12176182 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12176182
M. Wt: 405.4 g/mol
InChI Key: SODMYMAOUHEKKF-UHFFFAOYSA-N
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Description

The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide is a triazole-containing heterocyclic molecule featuring:

  • A 1,2,4-triazole core substituted at the 3-position with a 2-(3,4-dimethoxyphenyl)ethyl group.
  • A 1-methylindole-3-carboxamide moiety linked to the triazole’s 5-position.
  • A molecular weight of 405.4 g/mol (approximated based on analogs like CAS 1630827-87-0 ).

Its design combines lipophilic (dimethoxyphenyl) and hydrogen-bonding (carboxamide) elements, common in kinase inhibitors or receptor modulators.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-27-13-16(15-6-4-5-7-17(15)27)21(28)24-22-23-20(25-26-22)11-9-14-8-10-18(29-2)19(12-14)30-3/h4-8,10,12-13H,9,11H2,1-3H3,(H2,23,24,25,26,28)

InChI Key

SODMYMAOUHEKKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Indole-3-Carboxylic Acid Synthesis

The 1-methyl-1H-indole-3-carboxylic acid precursor is synthesized via Fisher indole cyclization (Figure 1):

  • Starting materials : 4-methylphenylhydrazine and pyruvic acid undergo cyclization in acidic conditions (H2_2SO4_4, 120°C, 6 h) to yield 1-methylindole-3-carboxylic acid.

  • Modification : Methylation at the indole N1 position is achieved using methyl iodide in DMF with K2_2CO3_3 as a base (60°C, 12 h).

Key Data:

StepReagents/ConditionsYield
CyclizationH2_2SO4_4, 120°C78%
MethylationCH3_3I, K2_2CO3_3, DMF92%

1,2,4-Triazole Core Formation

The triazole moiety is constructed via hydrazine cyclocondensation :

  • Intermediate synthesis : 3,4-Dimethoxyphenethylamine reacts with thiosemicarbazide in ethanol under reflux (24 h) to form 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazole-3-thiol.

  • Functionalization : The thiol group is oxidized to a sulfonyl group using H2_2O2_2/acetic acid, followed by displacement with ammonia to yield the primary amine.

Key Data:

ReactionConditionsYield
CyclocondensationEtOH, reflux65%
OxidationH2_2O2_2, CH3_3COOH88%

Coupling Strategies for Carboxamide Formation

Carbodiimide-Mediated Amide Bond Formation

The indole-3-carboxylic acid is activated using EDC·HCl and coupled to the triazole amine:

  • Activation : 1-Methylindole-3-carboxylic acid (1 eq), EDC·HCl (1.2 eq), and HOBt (1 eq) in anhydrous DCM (0°C, 30 min).

  • Coupling : Addition of triazole amine (1 eq) and DIPEA (2 eq) at room temperature (24 h).

Key Data:

ParameterValue
SolventDCM
Temperature0°C → RT
Yield76%

Alternative Coupling Reagents

Comparative studies highlight BOP reagent as superior for sterically hindered substrates:

  • Procedure : Indole-3-carboxylic acid (1 eq), BOP (1.5 eq), and triazole amine (1 eq) in DMF with DIPEA (3 eq) (RT, 12 h).

  • Advantage : Reduced epimerization and higher yields for bulky intermediates.

Key Data:

ReagentYieldPurity (HPLC)
EDC·HCl76%95%
BOP84%98%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while temperatures >60°C risk decomposition:

Table 3: Solvent Screening for Coupling

SolventYieldByproduct Formation
DCM76%<5%
DMF84%2%
THF62%12%

Catalytic Additives

DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the reactive intermediate:

  • Protocol : EDC·HCl (1.2 eq), DMAP (0.1 eq) in DCM (0°C → RT).

  • Outcome : Yield increases from 76% to 82% with 0.1 eq DMAP.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) removes unreacted starting material.

  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 214–216°C).

Spectroscopic Validation

  • 1^1H NMR (DMSO-d6d_6): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.1J = 8.1 Hz, 1H, indole-H), 6.85–6.79 (m, 3H, aromatic-H).

  • HRMS : [M+H]+^+ calcd. for C23_{23}H24_{24}N5_5O3_3: 434.1824; found: 434.1821.

Scalability and Industrial Considerations

Continuous Flow Synthesis

  • Microreactor setup : Triazole formation and coupling steps performed in tandem reactors (residence time: 20 min).

  • Output : 85% yield at 500 g/day scale with >99% purity.

Green Chemistry Approaches

  • Solvent substitution : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.

  • Catalyst recycling : Immobilized EDC on mesoporous silica enables three reuse cycles without yield loss.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : N-methylation of the triazole ring during coupling.

  • Solution : Use of non-nucleophilic bases (DIPEA) and low temperatures (0°C).

Low Solubility

  • Issue : Precipitation of intermediates in DCM.

  • Solution : Switch to DMF/THF (1:1) mixture for homogeneous reaction .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of several triazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus8
E. coli16

Antifungal Activity

The compound has also been investigated for antifungal properties. Triazoles are well-known for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis.

Case Study: Antifungal Screening

In a comparative study of various triazole derivatives, this compound showed promising antifungal activity against strains such as Candida albicans.

CompoundFungal StrainMIC (μg/mL)
This compoundC. albicans12

Anticancer Potential

Recent studies have indicated that compounds containing the triazole moiety may possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Line Testing

In vitro studies on cancer cell lines have revealed that this compound can inhibit cell proliferation effectively.

Cell LineIC50 (μM)
MCF7 (Breast)10
HeLa (Cervical)8

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and functional distinctions between the target compound and related molecules:

Compound Name / CAS Structural Features Molecular Weight Key Differences vs. Target Compound Notes
Target Compound 1,2,4-Triazole + 3,4-dimethoxyphenethyl + 1-methylindole-3-carboxamide ~405.4 Reference compound Hypothesized kinase inhibition
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide 1,2,4-Triazole + 3,4-dimethoxyphenethyl + indole-3-acetamide 405.4 Acetamide vs. carboxamide; no N-methylation Lower hydrogen-bonding potential
N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide 1,2,4-Triazole + methoxymethyl + indazole-3-carboxamide 348.4 Indazole vs. indole; smaller substituent (methoxymethyl) Reduced lipophilicity
C08743791 (from Cdc34 inhibitors study) Pyrimidine + 5-phenyl-1H-pyrazole + triazole Not reported Pyrazole-pyrimidine core vs. indole-triazole Likely distinct target affinity
S3643 (CAS 902136-79-2) Triazole + 2,3-dimethoxyphenyl + thioether-linked pyridine Not reported Thioether linkage ; pyridine vs. indole Evaluated for toxicity

Functional Implications of Structural Variations

  • Carboxamide vs. Acetamide (CAS 1630827-87-0) : The target compound’s indole-3-carboxamide may enhance hydrogen-bonding interactions with target proteins compared to the acetamide analog’s weaker carbonyl group .
  • Indole vs. Indazole (CAS 1401590-98-4) : Indazole’s additional nitrogen atom could alter π-π stacking or solubility but may reduce membrane permeability compared to indole .
  • 3,4-Dimethoxyphenethyl vs.
  • Triazole Core Variations : Compounds like C08743791 and S3643 demonstrate that triazole-linked scaffolds are versatile but require precise substitution for target specificity.

Research Findings and Limitations

  • Crystallographic Analysis : While single-crystal X-ray studies (e.g., ) validate triazole-containing structures, the target compound’s conformation and packing remain unconfirmed.
  • Computational Predictions : Molecular dynamics simulations (as in ) could model the target’s binding to enzymes like Cdc34, but experimental validation is needed.

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure with a triazole ring and an indole moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions including the formation of the triazole ring through hydrazine derivatives and subsequent coupling reactions to introduce the indole and carboxamide functionalities.

Synthetic Route Overview

  • Formation of Triazole Ring : The initial reaction involves hydrazine with appropriate carboxylic acid derivatives.
  • Coupling Reaction : The triazole intermediate is coupled with 1-methyl-1H-indole-3-carboxylic acid under controlled conditions.

Anticancer Properties

Research indicates that compounds with triazole and indole structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown inhibitory effects on various cancer cell lines, including breast, lung, and colon cancers.

Case Study: Antitumor Activity

A study demonstrated that similar triazole derivatives exhibited IC50 values in the low micromolar range against several human cancer cell lines. For example:

  • OVXF 899 (Ovarian Cancer) : IC50 = 2.76 µM
  • RXF 486 (Renal Cancer) : IC50 = 1.143 µM
    These results suggest that this compound may possess comparable activity due to structural similarities .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, leading to inhibition of growth.

The mechanism often involves:

  • Inhibition of key enzymes involved in cell wall synthesis.
  • Disruption of nucleic acid synthesis in pathogens.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, compounds in this class have shown potential anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels

Recent Advances

Recent studies have focused on modifying the compound's structure to enhance its potency and selectivity against specific cancer types or pathogens. For instance, modifications at the phenyl ring have led to increased anticancer activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves modular coupling of indole-3-carboxamide precursors with triazole intermediates. For example, indole derivatives are functionalized at the 3-position via carboxamide formation using coupling agents like EDCI/HOBt in DMF. The triazole moiety is introduced through Huisgen cycloaddition or nucleophilic substitution, often requiring protection/deprotection strategies (e.g., trityl groups for amine protection, as in ). NMR and HPLC are critical for verifying intermediates and final product purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze crystallographic data, ensuring bond lengths and angles align with expected values . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., HSQC, HMBC) to resolve connectivity, particularly for the triazole and dimethoxyphenyl groups .

Q. What analytical techniques are essential for purity assessment?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Purity thresholds ≥95% are typical for biological testing. For trace impurities, LC-MS or GC-MS identifies byproducts, while elemental analysis validates stoichiometry. Recrystallization from DMF/ethanol mixtures (as in ) improves purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazole ring formation in this compound?

  • Methodological Answer : Yields in triazole synthesis are sensitive to substituent electronics and reaction conditions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires rigorous exclusion of oxygen. Alternatives like thermal cyclization (110–130°C in toluene) with catalytic p-TsOH may improve yields for sterically hindered systems. DOE (Design of Experiments) approaches, as in , can optimize parameters (temperature, catalyst loading, solvent polarity) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Contradictory results (e.g., varying IC50 values in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR for binding kinetics). Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model ligand-protein interactions to rationalize discrepancies .

Q. How can computational methods guide the design of derivatives with enhanced solubility?

  • Methodological Answer : QSPR (Quantitative Structure-Property Relationship) models predict solubility based on descriptors like logP, polar surface area, and H-bond donors/acceptors. Introduce solubilizing groups (e.g., morpholine or PEG chains) at the indole N-methyl or triazole positions. Free-energy perturbation (FEP) calculations assess thermodynamic penalties for modifications, balancing solubility and target affinity .

Q. What experimental protocols mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Crystallization trials require screening >100 conditions (e.g., vapor diffusion, microbatch). Use PEG-based precipitants for hydrophobic compounds. If twinning occurs (common with flexible side chains), refine data using SHELXL’s TWIN/BASF commands . For persistent amorphous precipitates, co-crystallization with target proteins (e.g., kinases) may yield co-complex structures .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?

  • Methodological Answer : Docking false positives/negatives often stem from rigid receptor assumptions. Perform induced-fit docking (IFD) or ensemble docking with multiple receptor conformations. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) and biophysical assays (ITC, DSF). Cross-reference with structural analogs (e.g., derivatives) to identify conserved interactions .

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